Ethane-13C1 (CAS: 6145-17-1) is a singly labeled stable isotope gas utilized as a highly specific tracer in mass spectrometry (MS), a symmetry-broken reference in nuclear magnetic resonance (NMR) spectroscopy, and a foundational precursor for position-specific 13C-labeled organic synthesis . Unlike its fully labeled counterpart, Ethane-13C1 introduces an exact +1 Da mass shift (m/z 31) and breaks the D3d molecular symmetry of natural ethane [1]. This provides a unique procurement advantage for researchers and industrial chemists requiring precise metabolic tracing, simplified NMR spectra without 13C-13C homonuclear coupling, or asymmetrically labeled ethyl group donors for downstream active pharmaceutical ingredient (API) synthesis [2].
Substituting Ethane-13C1 with fully labeled Ethane-13C2 or unlabeled ethane fundamentally compromises experimental resolution and synthetic utility in position-specific assays [1]. In mass spectrometry, unlabeled ethane cannot be distinguished from the natural background, while Ethane-13C2 (+2 Da) obscures single-carbon cleavage events in metabolic pathways, making stoichiometric tracing impossible [2]. In NMR applications, Ethane-13C2 introduces a strong one-bond carbon-carbon coupling (~34.6 Hz) that splits the signal into a doublet, reducing the signal-to-noise ratio and complicating relaxation measurements in complex mixtures . Furthermore, for synthetic chemists, using Ethane-13C2 to create singly labeled downstream products (such as ethanol-1-13C) is chemically impossible, making Ethane-13C1 the strictly required precursor for asymmetric ethylation workflows [1].
In environmental microbiology and metabolic tracing, Ethane-13C1 provides a precise +1 Da mass shift (molecular ion m/z 31) compared to natural abundance ethane (m/z 30) [1]. When compared to fully labeled Ethane-13C2 (m/z 32), the singly labeled variant allows mass spectrometers to differentiate between the incorporation of an intact ethyl group versus a cleaved single carbon unit [2]. This stoichiometric resolution is critical for identifying novel ethane-oxidizing bacteria and accurately quantifying carbon flux in complex biological systems.
| Evidence Dimension | Molecular Ion Mass Shift (m/z) |
| Target Compound Data | m/z 31 (+1 Da shift) |
| Comparator Or Baseline | Ethane-13C2 (m/z 32, +2 Da shift) |
| Quantified Difference | 1 Da difference enabling single-carbon cleavage resolution |
| Conditions | GC-MS / Isotope Ratio Mass Spectrometry (IRMS) |
Procuring the singly labeled gas is essential for MS studies where distinguishing between C1 and C2 metabolic incorporation pathways is required.
Ethane-13C2 exhibits a strong one-bond homonuclear coupling (1J_CC ≈ 34.6 Hz) that splits the 13C NMR resonance into a doublet, complicating spectral interpretation and reducing peak intensity . Ethane-13C1 entirely eliminates this homonuclear coupling, presenting as a sharp singlet under proton decoupling . This symmetry breaking provides a higher signal-to-noise ratio per labeled carbon and simplifies relaxation time (T1/T2) measurements in complex gas mixtures or porous media studies.
| Evidence Dimension | 13C-13C Homonuclear Coupling (1J_CC) |
| Target Compound Data | 0 Hz (Singlet under 1H decoupling) |
| Comparator Or Baseline | Ethane-13C2 (~34.6 Hz doublet) |
| Quantified Difference | Complete elimination of 1J_CC splitting |
| Conditions | 13C NMR Spectroscopy (Proton decoupled) |
Buyers conducting high-resolution gas-phase NMR or complex mixture analysis should select Ethane-13C1 to maximize signal intensity and avoid overlapping multiplets.
For the synthesis of complex active pharmaceutical ingredients (APIs) or mechanistic probes requiring a singly labeled ethyl group (e.g., ethyl-1-13C chloride or ethanol-1-13C), Ethane-13C1 is the only viable starting material [1]. Utilizing Ethane-13C2 results in 100% fully labeled (13C2) derivatives, which scrambles positional tracing in downstream Wagner-Meerwein rearrangements or specific enzymatic cleavage assays [2]. Ethane-13C1 guarantees that the isotopic label remains restricted to a single position during subsequent functionalization.
| Evidence Dimension | Positional Labeling Specificity |
| Target Compound Data | 100% singly labeled ethyl derivatives |
| Comparator Or Baseline | Ethane-13C2 (0% singly labeled, 100% doubly labeled) |
| Quantified Difference | Absolute positional control vs. complete loss of single-site specificity |
| Conditions | Downstream organic synthesis (e.g., halogenation to ethyl halides) |
Procurement for synthetic pathways requiring asymmetric ethyl labels strictly mandates Ethane-13C1, as fully labeled analogs cannot be selectively 'un-labeled'.
Directly leveraging its exact m/z 31 mass signature, Ethane-13C1 is the optimal tracer for identifying and quantifying novel ethane-oxidizing bacteria in marine and soil environments [1]. The +1 Da shift allows researchers to accurately track the incorporation of single carbon units into microbial fatty acids and DNA via GC-IRMS, distinguishing partial from complete hydrocarbon assimilation in a way that fully labeled ethane cannot.
Because it lacks the ~34.6 Hz 13C-13C coupling found in fully labeled ethane, Ethane-13C1 serves as a superior internal standard and probe for gas-phase NMR studies . It provides a sharp, high-intensity singlet that does not obscure adjacent resonances, making it the ideal choice for measuring gas dynamics, diffusion coefficients, and relaxation times in porous media or complex gas mixtures.
Ethane-13C1 is the strictly required precursor for manufacturing singly labeled ethylating agents, such as ethyl-1-13C bromide or ethanol-1-13C[2]. These specific reagents are critical for synthesizing pharmaceutical probes where metabolic cleavage or mechanistic rearrangements must be tracked to a single carbon atom—an application where the use of Ethane-13C2 would result in isotopic scrambling and loss of positional data.
Flammable;Compressed Gas